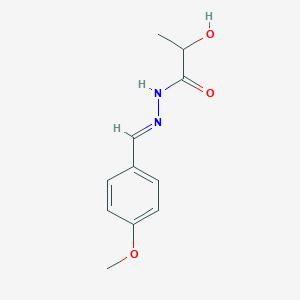![molecular formula C13H9BrCl2N2O3 B5766638 N'-[(5-bromo-2-furoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5766638.png)
N'-[(5-bromo-2-furoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(5-bromo-2-furoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide, commonly known as BFEA, is a chemical compound that has gained attention in the scientific community due to its potential use as an anticancer agent.
Mécanisme D'action
The mechanism of action of BFEA involves the inhibition of tubulin polymerization, which is necessary for cell division. By inhibiting tubulin polymerization, BFEA prevents cancer cells from dividing and proliferating.
Biochemical and Physiological Effects:
BFEA has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer properties, BFEA has been shown to have anti-inflammatory and antioxidant effects. Additionally, BFEA has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BFEA in lab experiments is its specificity for cancer cells. BFEA has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment. However, one limitation of BFEA is its relatively low solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on BFEA. One area of interest is the development of more efficient synthesis methods that can increase the yield of BFEA. Additionally, further studies are needed to determine the optimal dosage and administration method for BFEA in cancer treatment. Finally, research is needed to investigate the potential use of BFEA in the treatment of other diseases, such as neurodegenerative disorders.
In conclusion, BFEA is a promising compound that has shown potential as an anticancer agent. Its specific targeting of cancer cells and minimal toxicity to normal cells make it an attractive candidate for further research. With continued investigation, BFEA may prove to be a valuable tool in the fight against cancer and other diseases.
Méthodes De Synthèse
BFEA can be synthesized through a multi-step process that involves the reaction of 2,4-dichlorobenzonitrile with 5-bromo-2-furancarboxylic acid, followed by the addition of N,N-dimethylformamide and triethylamine. The resulting compound is then reacted with ethyl chloroformate to produce BFEA.
Applications De Recherche Scientifique
BFEA has been the subject of numerous scientific studies due to its potential as an anticancer agent. Research has shown that BFEA can induce apoptosis, or programmed cell death, in cancer cells. Additionally, BFEA has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 5-bromofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrCl2N2O3/c14-11-4-3-10(20-11)13(19)21-18-12(17)5-7-1-2-8(15)6-9(7)16/h1-4,6H,5H2,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDJZYYPHOCQEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CC(=NOC(=O)C2=CC=C(O2)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)C/C(=N/OC(=O)C2=CC=C(O2)Br)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrCl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-chloro-5-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B5766581.png)





![4-(4-fluorophenyl)-1,3-thiazol-2(3H)-one [1-(4-methyl-1,2,5-oxadiazol-3-yl)ethylidene]hydrazone hydrobromide](/img/structure/B5766623.png)

![4-{[4-(dimethylamino)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5766644.png)
![4-{5-[(2-oxo-2H-chromen-7-yl)oxy]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B5766646.png)